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Compound of Interest

Compound Name: (+)-PD 128907 hydrochloride

Cat. No.: B1678606 Get Quote

Introduction

(+)-PD 128907 hydrochloride is a potent and selective agonist for the dopamine D3 receptor,

a key component of the brain's mesolimbic reward system.[1][2][3] The dopamine D3 receptor

is highly expressed in limbic brain regions, such as the nucleus accumbens, which are critically

involved in motivation, reward, and the development of addiction.[4][5] Chronic exposure to

drugs of abuse can lead to an upregulation of D3 receptor expression, suggesting its

involvement in the sensitization processes that contribute to relapse.[6] Due to its high affinity

and selectivity for the D3 receptor over other dopamine receptor subtypes, (+)-PD 128907

serves as an invaluable pharmacological tool for elucidating the specific roles of this receptor in

the neurobiological mechanisms underlying addiction.[1][3][7]

Mechanism of Action

(+)-PD 128907 acts as a high-affinity agonist at the dopamine D3 receptor.[1] The D3 receptor

is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway.

Upon activation by an agonist like (+)-PD 128907, the Gi/o protein inhibits the enzyme adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in

cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA).

Furthermore, activation of the D3 receptor can influence other signaling cascades, including

the ERK and Akt/mTORC1 pathways, which are involved in cellular processes like gene

expression and synaptic plasticity.[4] In the context of reward pathways, D3 receptors often
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function as autoreceptors on dopamine neurons, where their activation inhibits dopamine

synthesis and release, thereby modulating dopaminergic tone in key brain regions.[8]
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Caption: Signaling pathway of (+)-PD 128907 via the D3 receptor.
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Table 1: Receptor Binding Affinity and Functional Potency of (+)-PD 128907

Receptor
Subtype

Ligand/Assay Value Species Source

Dopamine D3 Ki 2.3 nM - [1]

Ki 0.84 nM Rat [2]

Ki (hD3) 1.0 nM Human [3][7]

Kd 0.99 nM Human [7]

EC50 0.64 nM - [3]

Dopamine D2 Ki (hD2) 1183 nM Human [7]

Dopamine D4 Ki (hD4) 7000 nM Human [7]

Abbreviations: Ki (Inhibition constant), Kd (Equilibrium dissociation constant), EC50 (Half

maximal effective concentration), h (human).

Table 2: In Vivo Dosing and Effects of (+)-PD 128907
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Experiment
al Model

Species Dose Range Route
Observed
Effect

Source

Microdialysis Mouse
0.05 mg/kg

(IC25)
i.p.

Decreased

dialysate

dopamine in

wild-type

mice

[8]

Mouse 61 nM (IC25) Intra-striatal

Decreased

dialysate

dopamine in

wild-type

mice

[8]

Behavioral

(5C-CPT)
Rat

0.05 - 0.2

mg/kg
-

Rate-

dependent

effects on

decision

making and

compulsive

behavior

[9][10]

Toxicity

Reduction
Rat 3 mg/kg i.p.

Prevented

convulsant

and lethal

effects of

cocaine

[3]

Abbreviations: i.p. (intraperitoneal), IC25 (Concentration for 25% inhibition), 5C-CPT (5-Choice

Continuous Performance Test).

Experimental Protocols
Protocol 1: In Vivo Microdialysis in Rodents
Objective: To measure the effect of systemic or local administration of (+)-PD 128907 on

extracellular dopamine levels in the nucleus accumbens (NAcc) of awake, freely moving

rodents.
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Materials:

(+)-PD 128907 hydrochloride

Stereotaxic apparatus for rats or mice

Concentric microdialysis probes (e.g., 2-4 mm membrane length)

Microinfusion pump and syringes

Artificial cerebrospinal fluid (aCSF)

Fraction collector (refrigerated)

HPLC system with electrochemical detection (HPLC-ECD)

Anesthetics (e.g., isoflurane, ketamine/xylazine)

Surgical tools

Procedure:

Probe Implantation Surgery:

Anesthetize the animal and mount it in the stereotaxic apparatus.

Surgically expose the skull and drill a small burr hole above the target brain region (NAcc).

Slowly lower the microdialysis probe to the precise stereotaxic coordinates.

Secure the probe to the skull using dental cement and anchor screws.

Allow the animal to recover from surgery for at least 24-48 hours.

Microdialysis Experiment:

Place the animal in a testing cage that allows free movement.

Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
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Begin perfusing the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).[11]

Allow a stabilization period of 1-2 hours.

Collect baseline samples (dialysates) every 15-20 minutes for at least one hour to

establish a stable baseline of dopamine levels.

Administer (+)-PD 128907 via the desired route (e.g., intraperitoneal injection for systemic

effects, or through the probe via retrodialysis for local effects).

Continue collecting dialysate samples for 2-3 hours post-administration.

Sample Analysis:

Immediately analyze the collected dialysates using an HPLC-ECD system optimized for

dopamine detection.

Quantify dopamine concentrations by comparing peak heights or areas to those of known

standards.

Express the results as a percentage change from the average baseline concentration.
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Caption: Experimental workflow for in vivo microdialysis.

Protocol 2: Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of (+)-PD 128907 by measuring an

animal's preference for a context previously paired with the drug.[12][13]

Materials:
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Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer

chambers.

(+)-PD 128907 hydrochloride

Vehicle solution (e.g., saline)

Animal subjects (rats or mice)

Video tracking software or manual stopwatches

Procedure: The CPP paradigm consists of three distinct phases:[13][14]

Phase 1: Pre-Conditioning Test (Baseline Preference)

On Day 1, place the animal in the central compartment and allow it to freely explore all

three chambers for 15-20 minutes.

Record the time spent in each of the two outer chambers.

Animals showing a strong unconditioned preference for one side (>80% of the time) may

be excluded. This phase establishes the baseline preference for each chamber.

Phase 2: Conditioning (Drug-Context Pairing)

This phase typically lasts for 4-8 days.[15]

A biased design is often used, where the drug is paired with the initially less-preferred

chamber to avoid ceiling effects.[12]

On "drug" days, administer (+)-PD 128907 and immediately confine the animal to the

drug-paired chamber for 20-30 minutes.

On "vehicle" days, administer the vehicle solution and confine the animal to the opposite

chamber for the same duration.

Alternate between drug and vehicle conditioning days.
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Phase 3: Post-Conditioning Test (Preference Expression)

The day after the final conditioning session, conduct a test session identical to the pre-

conditioning test.

Place the animal (in a drug-free state) in the central compartment and allow it to freely

explore the entire apparatus for 15-20 minutes.

Record the time spent in each of the outer chambers.

A significant increase in time spent in the drug-paired chamber compared to the pre-

conditioning baseline indicates a conditioned place preference (reward). A significant

decrease indicates a conditioned place aversion.
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Caption: Experimental workflow for Conditioned Place Preference (CPP).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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